3-(3,4-Dimethoxyphenethyl)-5-((3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Description

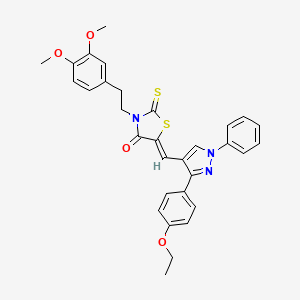

3-(3,4-Dimethoxyphenethyl)-5-((3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a pyrazole moiety, and a thioxothiazolidinone core, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula |

C31H29N3O4S2 |

|---|---|

Molecular Weight |

571.7 g/mol |

IUPAC Name |

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C31H29N3O4S2/c1-4-38-25-13-11-22(12-14-25)29-23(20-34(32-29)24-8-6-5-7-9-24)19-28-30(35)33(31(39)40-28)17-16-21-10-15-26(36-2)27(18-21)37-3/h5-15,18-20H,4,16-17H2,1-3H3/b28-19- |

InChI Key |

WKKSIPDOVKNRFX-USHMODERSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenethyl)-5-((3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,4-dimethoxyphenethylamine and 4-ethoxybenzaldehyde. These intermediates undergo condensation reactions with appropriate reagents to form the desired pyrazole and thioxothiazolidinone structures. The final step involves the coupling of these intermediates under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenethyl)-5-((3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenethyl)-5-((3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenethyl)-5-((3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,4-Dimethoxyphenethyl)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

- 3-(3,4-Dimethoxyphenethyl)-5-((3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Uniqueness

The uniqueness of 3-(3,4-Dimethoxyphenethyl)-5-((3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one lies in its specific combination of functional groups and structural features. This compound’s distinct arrangement of aromatic rings, pyrazole, and thioxothiazolidinone moieties provides it with unique chemical and biological properties, making it a valuable molecule for various applications.

Biological Activity

The compound 3-(3,4-Dimethoxyphenethyl)-5-((3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a thiazolidinone core, methoxy and ethoxy substituents, and a pyrazole moiety. Its molecular formula is , with a molecular weight of 425.53 g/mol. The presence of these functional groups is believed to contribute to its biological activity.

Antifungal Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antifungal properties. For instance, related compounds have shown effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole . The mechanism of action involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes, by targeting the enzyme CYP51 .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has also been explored. In vitro studies indicate that certain derivatives can induce cytotoxic effects on various cancer cell lines. For example, compounds similar to the one have demonstrated selective cytotoxicity against melanoma cells, with mechanisms involving cell cycle arrest and apoptosis induction . These findings suggest that the compound may hold promise as a therapeutic agent in cancer treatment.

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal activity of thiazolidinone derivatives, compounds were evaluated for their ability to inhibit C. albicans growth. The results indicated that specific derivatives significantly reduced fungal growth at concentrations as low as 1.23 µg/mL, demonstrating their potential as effective antifungal agents .

Case Study 2: Cytotoxicity in Cancer Cells

A comparative analysis of thiazolidinone derivatives on melanoma cells revealed that certain compounds induced a 4.9-fold increase in cytotoxicity compared to normal cells. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis . These results underscore the potential of these compounds in developing novel cancer therapies.

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies (ADME) have shown that thiazolidinone derivatives possess favorable absorption, distribution, metabolism, and excretion properties. These characteristics are essential for their development as therapeutic agents. The drug-likeness of these compounds is supported by their ability to interact effectively with biological targets while maintaining stability in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.